3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea
Description
The compound “3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea” is a urea derivative featuring a 2-ethoxyphenyl group linked to a substituted ethyl chain. Urea derivatives are widely explored for their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors. The 2-ethoxyphenyl group may improve lipophilicity, while the pyrazole and thiophene substituents could contribute to metabolic stability and electronic modulation .
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-4-26-18-9-6-5-8-16(18)22-20(25)21-13-17(19-10-7-11-27-19)24-15(3)12-14(2)23-24/h5-12,17H,4,13H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJYMNXWQRANTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling and subsequent urea formation.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reaction: The pyrazole and thiophene intermediates are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or carbamate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the urea moiety, converting them to amines or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., Lewis acids or bases).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, amides
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may serve as a probe or inhibitor for studying enzyme functions or signaling pathways due to its unique structure.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signaling cascades.
Comparison with Similar Compounds
Structural and Functional Differences
The target compound differs from structurally related urea derivatives in three key aspects:
Core Modifications: Unlike thiazole-piperazine-linked ureas (e.g., compounds 11a–11o in ), the target compound replaces the thiazole core with a thiophene ring.
Substituent Profiles : The 2-ethoxyphenyl group in the target compound contrasts with halogenated or trifluoromethyl-substituted aryl groups in ’s compounds. Ethoxy’s electron-donating nature could alter hydrogen-bonding interactions compared to electron-withdrawing groups like –Cl or –CF₃ .
Pyrazole Integration : The 3,5-dimethylpyrazole moiety is shared with compound 28n (), but in the target compound, it is directly appended to the ethyl chain rather than an acrylate ester. This difference may influence conformational flexibility and target engagement .
Table 1: Comparative Data of Selected Urea Derivatives
*Calculated based on molecular formula (C₂₀H₂₄N₄O₂S). †NR: Not reported in provided evidence.
Key Observations :
- Synthetic Yields : While the target compound’s yield is unreported, derivatives in and show yields of 81–88%, indicating that similar synthetic routes (e.g., condensation reactions) may be feasible .
- Substituent Impact : Halogenated aryl groups in ’s compounds are associated with higher molecular weights and possible enhanced target affinity, whereas the target compound’s ethoxy and thiophene groups prioritize lipophilicity and electronic diversity.
Hypothetical Pharmacological Implications
- Thiophene vs. Thiazole : Thiophene’s reduced polarity compared to thiazole may favor blood-brain barrier penetration, making the target compound a candidate for central nervous system targets.
- Pyrazole Role: The 3,5-dimethylpyrazole group, common to both the target compound and 28n (), is known to enhance metabolic stability via steric hindrance of oxidative enzymes .
Biological Activity
The compound 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea is a synthetic organic molecule that incorporates both pyrazole and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrazole ring substituted with a thiophene group and an ethoxyphenyl urea moiety. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.
Pharmacological Activities
Research indicates that compounds containing pyrazole and thiophene structures exhibit various pharmacological activities:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation in various in vitro studies. For instance, compounds similar to the one demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .
- Anti-inflammatory Effects : Pyrazole and thiophene derivatives have been reported to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : The antimicrobial activity of pyrazole derivatives has been documented, with some compounds showing effectiveness against bacterial strains. This suggests that the compound may also exhibit similar properties .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes within the body. For example:
- Enzyme Inhibition : Some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, potentially leading to altered cellular responses that result in therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study evaluating a series of pyrazole derivatives found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) indicated that substituents on the pyrazole ring significantly influenced potency .
- Inflammation Models : In animal models of inflammation, pyrazole-based compounds were shown to reduce edema and pain significantly compared to control groups, highlighting their potential as anti-inflammatory agents .
- Antimicrobial Testing : Compounds similar to this compound demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria in laboratory settings .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this urea derivative to ensure high purity and yield?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., inert solvents like dichloromethane or toluene, reflux temperatures) and catalytic systems. For urea derivatives, stoichiometric control of isocyanate and amine precursors is critical to avoid side reactions. Base catalysts (e.g., triethylamine) neutralize HCl byproducts, improving reaction efficiency. Purification via recrystallization (ethanol or ether) and TLC validation (toluene/ethyl acetate/water solvent systems) are recommended for purity assessment .
Q. How can researchers characterize the molecular structure and confirm regioselectivity in this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to resolve aromatic protons (thiophene, pyrazole, ethoxyphenyl) and confirm substituent positions. X-ray crystallography (as applied in analogous imidazole-urea derivatives) provides definitive structural confirmation . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies urea carbonyl stretching (~1650–1700 cm⁻¹) .
Q. What experimental approaches are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer : Systematic substitution of functional groups (e.g., pyrazole methyl groups, thiophene substituents) and comparative bioactivity assays (e.g., enzyme inhibition) are essential. For example, replacing the ethoxyphenyl group with halogenated analogs (e.g., 3-chlorophenyl) can modulate lipophilicity and binding affinity .
Advanced Research Questions
Q. How can flow chemistry techniques improve scalability and reproducibility in synthesizing this compound?
- Methodological Answer : Continuous-flow systems enable precise control of reaction parameters (temperature, residence time) and reduce side-product formation. For diazo intermediates (analogous to diphenyldiazomethane synthesis), flow reactors minimize safety risks and enhance yield . Integration with Design of Experiments (DoE) methodologies allows statistical optimization of variables (e.g., reagent ratios, flow rates) .
Q. What computational strategies are employed to predict the compound’s physicochemical properties and pharmacokinetics?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculate logP (hydrophobicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For example, the TPSA value (~102 Ų) suggests moderate membrane permeability, aligning with urea derivatives’ typical bioavailability profiles . Tools like Schrödinger’s QikProp or SwissADME validate these predictions .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Metabolite profiling (LC-MS) and protein binding studies (SPR) further clarify mechanistic inconsistencies .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields reported across literature?
- Methodological Answer : Variability often stems from differences in solvent purity, catalyst aging, or moisture sensitivity. For example, residual water in solvents can hydrolyze isocyanate precursors, reducing yield. Rigorous drying of reagents (molecular sieves) and inert atmosphere (N₂/Ar) are critical . Comparative studies using identical protocols (e.g., reflux time, stoichiometry) are recommended to isolate contributing factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
